molecular formula C8H3Br2ClN2 B13277501 5,8-Dibromo-4-chloroquinazoline

5,8-Dibromo-4-chloroquinazoline

Cat. No.: B13277501
M. Wt: 322.38 g/mol
InChI Key: LPZXOPTVQKDDDD-UHFFFAOYSA-N
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Description

5,8-Dibromo-4-chloroquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the this compound structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-dibromo-4-chloroquinazoline typically involves the following steps:

    Starting Material: The synthesis begins with 6,8-dibromoquinazolin-4(3H)-one.

    Chlorination: The 6,8-dibromoquinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl3) and N,N-dimethylaniline.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-4-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Reaction: Uses palladium and copper catalysts with terminal alkynes.

    Suzuki-Miyaura Reaction: Employs palladium catalysts and boronic acids.

    Heck Reaction: Utilizes palladium catalysts and alkenes.

Major Products

Mechanism of Action

The mechanism of action of 5,8-dibromo-4-chloroquinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives synthesized from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of biologically active compounds and materials with specialized properties .

Properties

Molecular Formula

C8H3Br2ClN2

Molecular Weight

322.38 g/mol

IUPAC Name

5,8-dibromo-4-chloroquinazoline

InChI

InChI=1S/C8H3Br2ClN2/c9-4-1-2-5(10)7-6(4)8(11)13-3-12-7/h1-3H

InChI Key

LPZXOPTVQKDDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C(=NC=N2)Cl)Br

Origin of Product

United States

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